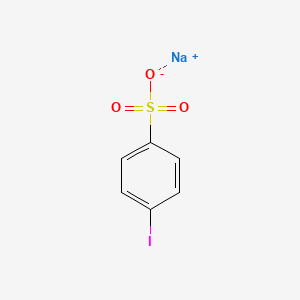

Benzenesulfonic acid, p-iodo-, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, p-iodo-, sodium salt, also known as sodium benzenesulfonate, is a compound used in various applications . It is often stored in the form of alkali metal salts . Its aqueous solution is strongly acidic .

Synthesis Analysis

Benzenesulfonic acid is prepared from the sulfonation of benzene using concentrated sulfuric acid . This conversion illustrates aromatic sulfonation, which has been called "one of the most important reactions in industrial organic chemistry" .Molecular Structure Analysis

The molecular formula of Benzenesulfonic acid, p-iodo-, sodium salt is C6H5NaO3S . The IUPAC name is sodium;benzenesulfonate .Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride .Physical And Chemical Properties Analysis

Benzenesulfonic acid, p-iodo-, sodium salt is a white crystalline solid . It is highly water-soluble and a strong acid with a pKa of -2.8 . It is soluble in alcohol, but insoluble in non-polar solvents .Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

CAS RN |

22067-89-6 |

|---|---|

Product Name |

Benzenesulfonic acid, p-iodo-, sodium salt |

Molecular Formula |

C6H4INaO3S |

Molecular Weight |

306.06 g/mol |

IUPAC Name |

sodium;4-iodobenzenesulfonate |

InChI |

InChI=1S/C6H5IO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |

InChI Key |

WKMRINMQMSLQBI-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])I.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])I.[Na+] |

Other CAS RN |

22067-89-6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-9-chlorodibenzo[b,d]furan](/img/structure/B3188519.png)

![1-(4-[Benzoyl] benzyl)-2-methylpyridinium tetraphenylborate](/img/structure/B3188536.png)

![ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3188541.png)

![Bicyclo[2.2.1]hept-2-ene, 5-hexyl-](/img/structure/B3188577.png)

![12H-[1]Benzothieno[2,3-a]carbazole](/img/structure/B3188589.png)